![molecular formula C22H29N3O2S B4992486 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory subunit, IκBα. This prevents the translocation of NF-κB into the nucleus, where it regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, this compound 11-7082 has been found to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. It has been shown to be effective in a range of cell types and experimental models, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound 11-7082 has also been found to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound 11-7082 has been found to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer treatment. Further research is needed to fully understand the mechanisms underlying these effects and to develop more specific and effective derivatives of this compound 11-7082.
Métodos De Síntesis
The synthesis of 3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 involves the reaction between 4-(diethylamino)benzenediazonium chloride and 3-butoxythiophene-2-carbonyl chloride, followed by the addition of 4-aminobenzenethiol. The resulting product is purified through column chromatography and recrystallization to obtain a white powder.
Aplicaciones Científicas De Investigación
3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses. Additionally, this compound 11-7082 has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
3-butoxy-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-4-7-15-27-20-10-8-9-17(16-20)21(26)24-22(28)23-18-11-13-19(14-12-18)25(5-2)6-3/h8-14,16H,4-7,15H2,1-3H3,(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVMRSAKZNXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

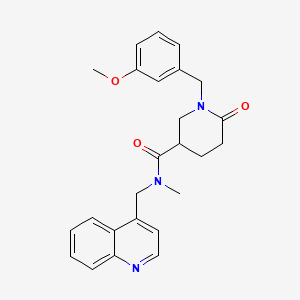
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
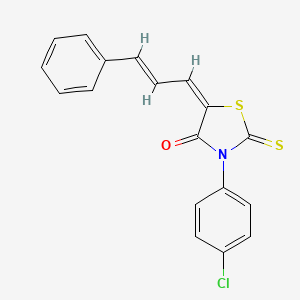
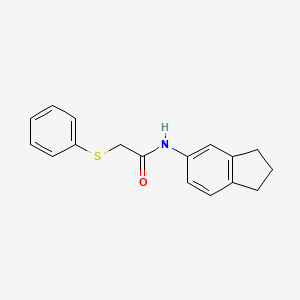
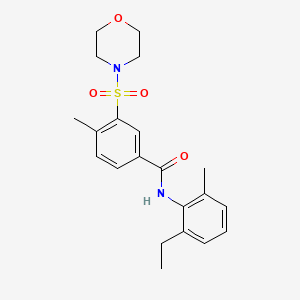
![N-(2-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4992440.png)
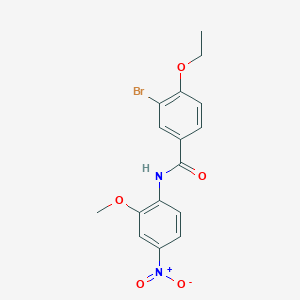
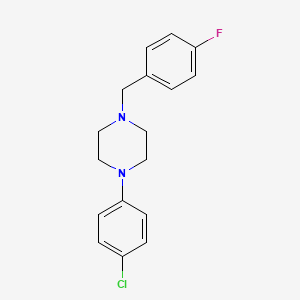
![N-(3-chlorophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B4992462.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)
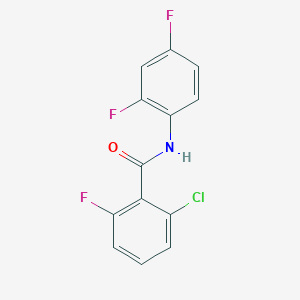
amine oxalate](/img/structure/B4992482.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992502.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4992507.png)